5-(Benzylthio)pentan-2-one

Catalog No.
S14014195
CAS No.
M.F
C12H16OS
M. Wt
208.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Benzylthio)pentan-2-one

Product Name

5-(Benzylthio)pentan-2-one

IUPAC Name

5-benzylsulfanylpentan-2-one

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

InChI

InChI=1S/C12H16OS/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

JBVWVSAYYZMGLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSCC1=CC=CC=C1

5-(Benzylthio)pentan-2-one is an organic compound characterized by a benzylthio group attached to a pentan-2-one backbone. Its molecular formula is C12_{12}H16_{16}OS, and it has a molecular weight of approximately 208.32 g/mol. The compound features a carbon chain with a ketone functional group at the second carbon position and a thioether linkage with a benzyl substituent at the fifth carbon. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

Typical of ketones and thioethers. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols upon reduction.
  • Oxidation: The thioether group may be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or ethers, respectively.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods can be employed to synthesize 5-(Benzylthio)pentan-2-one:

  • Alkylation of Thioethers: A common method involves the alkylation of a suitable thioether with a pentan-2-one derivative using strong bases like sodium hydride or potassium tert-butoxide.
  • Condensation Reactions: The compound can also be synthesized through a condensation reaction between benzyl mercaptan and pentan-2-one in the presence of an acid catalyst.
  • Reduction of Thioesters: Another approach includes the reduction of corresponding thioesters derived from pentan-2-one and benzyl chloride using reducing agents such as lithium aluminum hydride.

These methods provide various pathways for obtaining the compound in laboratory settings.

5-(Benzylthio)pentan-2-one has potential applications in several areas:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its structural characteristics may contribute to drug design, particularly in creating compounds with enhanced biological activities.
  • Flavor and Fragrance Industry: Due to its unique odor profile, it may find applications in flavoring agents or perfumes.

Interaction studies involving 5-(Benzylthio)pentan-2-one focus on its reactivity with various biological molecules. Preliminary studies suggest that compounds with similar structures can interact with enzymes or receptors due to their ability to form hydrogen bonds or hydrophobic interactions. Investigating these interactions could reveal insights into potential therapeutic uses or toxicological profiles.

Several compounds share structural similarities with 5-(Benzylthio)pentan-2-one, including:

Compound NameMolecular FormulaKey Features
5-(Phenylthio)pentan-2-oneC12_{12}H16_{16}OSContains a phenyl group instead of benzyl
4-(Benzylthio)butan-2-oneC11_{11}H14_{14}OSShorter carbon chain than 5-(Benzylthio)pentan-2-one
Benzyl mercaptanC7_{7}H8_{8}SSimple thioether without ketone functionality

Uniqueness

The uniqueness of 5-(Benzylthio)pentan-2-one lies in its specific combination of a pentanone framework with a benzylthio substituent, which may confer distinct chemical reactivity and biological properties compared to other similar compounds. Its longer carbon chain compared to derivatives like 4-(Benzylthio)butan-2-one allows for different steric and electronic effects that could influence its applications in organic synthesis and medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

208.09218630 g/mol

Monoisotopic Mass

208.09218630 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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